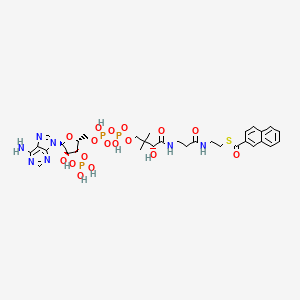
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Overview
Description
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly referred to as BIPI, is a novel imidazolium-based organic compound that has been the subject of a variety of scientific studies. BIPI has been found to possess a wide range of properties, making it a highly versatile compound for a variety of applications. BIPI has been used in a variety of fields, including biochemistry, medicine, and materials science.
Scientific Research Applications
Cycloaddition Reactions
Merling et al. (2012) demonstrated that 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene facilitates thermal 1,3-dipolar cycloaddition reactions with various compounds, resulting in the formation of NHC-boryl-substituted triazoles, tetrazoles, and triazolidines in good to excellent yields (Merling et al., 2012).
Catalysis in Organic Reactions
B. Michelet et al. (2015) synthesized a dibromoindium(III) complex incorporating this compound, which showed high catalytic activity for hydroarylations, transfer hydrogenations, and cycloisomerizations (Michelet et al., 2015).
Bond Activation
Fortman et al. (2010) reported on a novel copper complex featuring this compound, showing its capacity to activate a wide range of X−H bonds, including C−H, N−H, P−H, O−H, S−H, and M−H bonds (Fortman et al., 2010).
Synthesis of Lewis Base-Stabilized Dichlorosilylene
Tretiakov and Roesky (2016) utilized this compound for the synthesis of base-stabilized dichlorosilylene, which is primed for further substitution and reduction reactions (Tretiakov & Roesky, 2016).
Complex Formation with Group 13 Elements
Baker et al. (2002) synthesized Group 13 complexes with this compound, demonstrating its utility in forming structurally diverse metal complexes (Baker et al., 2002).
Ring Closing Metathesis Catalysts
Jafarpour et al. (1999) reported on ruthenium complexes bearing this compound as efficient catalyst precursors for ring-closing olefin metathesis (Jafarpour et al., 1999).
Mechanism of Action
Target of Action
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, also known as IPr, is a type of N-heterocyclic carbene (NHC) ligand . It is primarily used in homogeneous catalysis, where it targets metal ions such as palladium (Pd), gold (Au), and rhodium (Rh) . These metal ions are often involved in various cross-coupling reactions .
Mode of Action
IPr interacts with its targets (metal ions) through a process known as coordination chemistry . The carbene center of IPr donates electron density to the metal ion, forming a metal-carbene complex . This strong σ-donation, combined with the variable steric bulk of the wingtip groups, allows for kinetic stabilization of metals and intermediates at unusual oxidation states .
Biochemical Pathways
The formation of the metal-carbene complex initiates various cross-coupling reactions, affecting an array of N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings . These reactions are crucial in the synthesis of many organic compounds. For example, IPr is used as a ligand for Pd complexes in the amination reaction of aryl halides . It is also involved in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .
Pharmacokinetics
For instance, IPr is soluble in methanol , which could potentially influence its absorption and distribution.
Result of Action
The result of IPr’s action is the facilitation of various cross-coupling reactions, leading to the formation of new organic compounds . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of IPr can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid exposure to air, moisture, and heat . These conditions can affect the stability and efficacy of IPr. Furthermore, the reaction conditions (e.g., temperature, solvent) can also impact the efficiency of the cross-coupling reactions facilitated by IPr .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene plays a crucial role in biochemical reactions as a ligand for metal complexes. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that facilitate catalytic processes. For instance, it forms complexes with palladium, gold, and nickel, which are used in cross-coupling reactions, hydroaminations, and other catalytic transformations . The nature of these interactions involves the coordination of the carbene ligand to the metal center, enhancing the reactivity and stability of the metal complex.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that metal complexes of this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it can affect the expression of genes involved in oxidative stress response and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, coordinating with metal centers in enzymes and proteins, thereby modulating their activity. This compound can inhibit or activate enzymes by altering their conformation and catalytic properties. For example, its complexes with palladium and gold have been shown to inhibit proteases and kinases, leading to changes in cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under inert conditions but can degrade in the presence of moisture and oxygen. Long-term studies have shown that its metal complexes can maintain their catalytic activity for extended periods, although some degradation products may form over time . These degradation products can have different effects on cellular function, potentially leading to altered biochemical outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance catalytic activity and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired catalytic activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of cytochrome P450 enzymes, which are responsible for the metabolism of xenobiotics and endogenous compounds . Additionally, its metal complexes can modulate the levels of key metabolites, such as ATP and NADH, by affecting the activity of enzymes involved in energy metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its chemical form and the presence of metal complexes . Once inside the cell, it can localize to specific compartments, such as the mitochondria or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific organelles through targeting signals or post-translational modifications. For example, its metal complexes can accumulate in the mitochondria, where they disrupt mitochondrial function and induce apoptosis . Additionally, it can localize to the nucleus, where it affects gene expression and DNA repair processes.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCIHDBIKGRENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460737 | |
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244187-81-3 | |
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 2H-imidazol-2-ylidene, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of IPr?
A1: IPr has the molecular formula C27H36N2 and a molecular weight of 388.58 g/mol.
Q2: How is the structure of IPr typically confirmed?
A2: The structure of IPr and its complexes is often confirmed using techniques like X-ray crystallography [, , , , , , , , , , ], NMR spectroscopy [, , , , , , ], and elemental analysis [].
Q3: What are the key structural features of IPr that influence its properties?
A3: IPr possesses a five-membered imidazol-2-ylidene ring with two bulky 2,6-diisopropylphenyl substituents on the nitrogen atoms. These bulky groups provide steric protection to the metal center upon coordination, influencing the stability and reactivity of the resulting complexes. [, , , , , ]
Q4: Is IPr air-stable?
A4: While some IPr complexes are reported as air-stable [], IPr itself and many of its derivatives are generally handled under inert atmosphere to prevent decomposition. [, , ]
Q5: What solvents are commonly used for reactions involving IPr?
A5: Common solvents used in IPr chemistry include benzene [, ], toluene [], tetrahydrofuran (THF) [, ], and dichloromethane (CH2Cl2) []. The choice of solvent can influence both the reactivity and stability of IPr complexes.
Q6: What types of reactions are commonly catalyzed by IPr-metal complexes?
A6: IPr-metal complexes have demonstrated catalytic activity in a wide range of reactions, including:
- Cross-coupling reactions: Suzuki-Miyaura coupling [, ], Kumada coupling [], and reactions with organosilanes [].
- Hydrodefluorination (HDF) of fluoroarenes: IPr-ruthenium complexes are effective catalysts for the HDF of challenging substrates like hexafluorobenzene and pentafluoropyridine. []
- Transfer hydrogenation (TH): IPr-ruthenium complexes can catalyze the TH of nitriles, activated N-heterocycles, and olefins using isopropanol as the hydrogen source. []
- Carboxylation reactions: IPr-copper complexes catalyze the carboxylation of alkylboranes using CO2, offering a potential route to carboxylic acids from alkenes. []
- Hydroamination and hydroalkoxylation of olefins: IPr-copper complexes, along with other NHC-copper complexes, catalyze the addition of N-H and O-H bonds to electron-deficient olefins. []
Q7: How does the steric bulk of IPr influence its catalytic activity?
A7: The steric bulk provided by the diisopropylphenyl groups in IPr plays a crucial role in:
- Catalyst stability: The bulky groups protect the metal center, preventing decomposition pathways and often leading to longer catalyst lifetimes. []
- Reaction selectivity: The steric environment around the metal center can influence the approach of reactants, impacting regio- and stereoselectivity in catalytic reactions. []
Q8: Are there examples where modifying the IPr structure leads to changes in catalytic activity?
A8: Yes, research on related NHC ligands highlights the impact of structural modifications on catalytic activity:
- Wingtip flexibility: Introducing a freely-rotatable N-aromatic wingtip in the IPr architecture can enhance catalytic activity in reactions like Cu(I)-catalyzed β-hydroboration of alkynes. []
- Acetylacetonato (acac) ligand modifications: Systematic modifications of the acac ligand in [(IPr)Pd(R-acac)Cl] precatalysts can significantly impact catalyst activation rates in aryl amination reactions. []
Q9: What computational methods are commonly employed to study IPr and its complexes?
A9: Density functional theory (DFT) calculations are frequently used to investigate the electronic structure, bonding, and reactivity of IPr complexes. [, , , ]
Q10: What insights have computational studies provided into the properties of IPr complexes?
A10:
- Donor-acceptor properties: DFT calculations have been used to assess the σ-donor and π-acceptor character of IPr and other NHC ligands in metal complexes. []
- Photoactivation: TD-DFT calculations have shed light on the photoactivation of metal-halogen bonds in Ni(II)-NHC complexes, including those with IPr. []
- Catalytic mechanisms: Computational studies contribute to understanding reaction mechanisms and intermediates in IPr-catalyzed transformations. []
Q11: What are some other interesting research directions involving IPr?
A11:
- Stabilization of reactive species: IPr has been used to stabilize reactive silicon species like dichlorosilylene, enabling exploration of their reactivity and applications in synthetic chemistry. [, , ]
- Development of water-soluble NHC complexes: Sulfonated versions of IPr have been explored to create water-soluble platinum complexes with applications in aqueous-phase catalysis. []
- Fixation of small molecules: IPr-derived carbenes have shown the ability to activate and fix small molecules like nitrous oxide (N2O), which has implications for nitrogen fixation chemistry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)



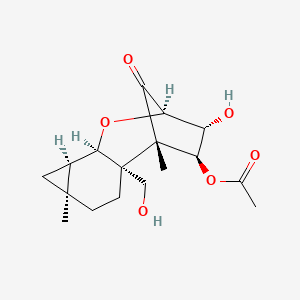


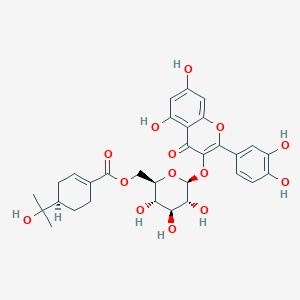
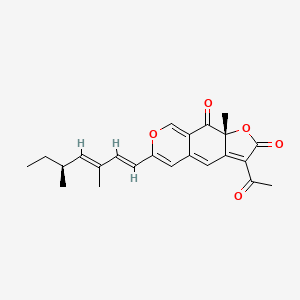
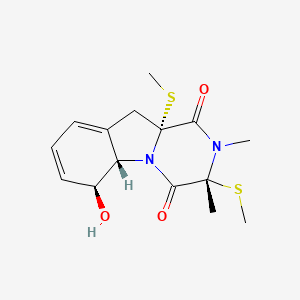
![(1S,12S,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde](/img/structure/B1246110.png)

